5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related acridine compounds often involves multi-step reactions starting from simple precursors. For example, the Jourdan-Ullmann reaction of anthranilic acids and methyl 2-iodobenzoates under anhydrous conditions has been used to yield related compounds, showcasing the versatility and complexity of synthesizing acridine derivatives (Rewcastle & Denny, 1987).
Molecular Structure Analysis
The molecular structure of acridine derivatives has been extensively studied, revealing that these compounds can exhibit varied geometries and electronic configurations. For instance, research on similar compounds has shown the stabilization of molecular structures through networks of short-range interactions and the influence of substituents on the acridine skeleton's geometry, contributing to the understanding of how structural modifications impact the chemical behavior of these molecules (Niziołek et al., 2009).
Chemical Reactions and Properties
Acridine derivatives undergo a range of chemical reactions, influenced by their structural features. For example, the excited state intramolecular proton transfer in 9-oxo-9,10-dihydro-acridine-4-carboxylic acid has been demonstrated, highlighting the complex photophysical behavior of these compounds. Theoretical calculations support the occurrence of this process, underscoring the role of molecular structure in dictating the chemical reactivity of acridine derivatives (Sobczyk et al., 2002).
Physical Properties Analysis
The physical properties of acridine derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. For example, the crystallographic analysis of similar compounds reveals how molecular packing and intermolecular interactions contribute to the material's physical properties, providing insights into the design of materials with desired characteristics (Niziołek et al., 2009).
Chemical Properties Analysis
The chemical properties of 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid, such as acidity, basicity, reactivity with nucleophiles or electrophiles, and photophysical behavior, are critical for its potential applications. Studies on related compounds have shown how modifications in the acridine core affect these properties, guiding the synthesis of derivatives with tailored chemical behaviors for specific applications (Sobczyk et al., 2002).
Scientific Research Applications
Generation of Hydroxide and Methoxide Ions : This compound is used for generating hydroxide and methoxide ions through photo-irradiation, as explored by Ackmann and Fréchet (1996) in their study published in Chemical Communications (Ackmann & Fréchet, 1996).
Synthesis of Isomeric Methoxy Derivatives : Sukhomlinov and Maksimets (1965) investigated its use in synthesizing isomeric methoxy derivatives of 6-nitro-9-chlordacridine and 6-nitroacridone, as detailed in the Chemistry of Heterocyclic Compounds (Sukhomlinov & Maksimets, 1965).
Synthesis of Various Isomeric Compounds : Campaigne and Shutske (1975) described its usefulness in synthesizing different isomeric compounds and their derivatives in the Journal of Heterocyclic Chemistry (Campaigne & Shutske, 1975).
Carrier for Active and Competitive Transport of Alkali Metal Ions : Yamaguchi et al. (1988) used it as a carrier for alkali metal ions through liquid membranes and for extraction to organic layers, as reported in the Bulletin of the Chemical Society of Japan (Yamaguchi et al., 1988).
Analogue of Xanthenone-4-Acetic Acid : Gamage et al. (1992) found that it is an analogue of xanthenone-4-acetic acid, which induces hemorrhagic necrosis in mice, according to their research in Anti-cancer drug design (Gamage et al., 1992).
Synthesis of Substituted 9-Oxo-9, 10-Dihydroxyacridine-4-Carboxylic Acids : Rewcastle and Denny (1987) reported its use in synthesizing these compounds in Synthetic Communications (Rewcastle & Denny, 1987).
Synthesis of 7-Sulfodimethylamidoacridine Derivatives : Skripkina et al. (1971) utilized it in synthesizing these derivatives, as noted in Chemistry of Heterocyclic Compounds (Skripkina et al., 1971).
Precursor for Neuroactive Amino Acids : Papageorgiou and Corrie (2000) identified it as a precursor for neuroactive amino acids in their study in Tetrahedron (Papageorgiou & Corrie, 2000).
Inhibition of Binding Protein-Dependent Transport in Escherichia coli : Richarme (1985) found that 5-Methoxyindole-2-carboxylic acid, a related compound, inhibits the transport of certain sugars in E. coli, as detailed in Biochimica et Biophysica Acta (Richarme, 1985).
Synthesis of Dopamine and Serotonin Receptors Antagonist : Hirokawa et al. (2000) reported its efficiency in synthesizing a potent antagonist in Chemical & Pharmaceutical Bulletin (Hirokawa et al., 2000).
Antibacterial Activity : Hansen et al. (2005) noted moderate whole-cell antibacterial activity of its derivatives in Bioorganic & Medicinal Chemistry Letters (Hansen et al., 2005).
Safety And Hazards
properties
IUPAC Name |
5-methoxy-9-oxo-10H-acridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-20-11-7-3-5-9-13(11)16-12-8(14(9)17)4-2-6-10(12)15(18)19/h2-7H,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSRKZQRHDTJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455527 | |
Record name | 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |
CAS RN |
88377-31-5 | |
Record name | 5-Methoxy-9-oxo-9,10-dihydroacridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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